(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Catalog No.
S715942
CAS No.
340187-12-4
M.F
C17H16BrNO2
M. Wt
346.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

CAS Number

340187-12-4

Product Name

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20)

InChI Key

GDIPNIOJNLDDRP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr

Synonyms

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate; N-(2-Bromoethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr

The exact mass of the compound (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate (CAS 340187-12-4), commonly known as Fmoc-2-bromoethylamine, is a highly reactive, bifunctional alkylating agent utilized extensively in the synthesis of PROTAC linkers, modified peptides, and complex small molecules. Featuring a highly electrophilic bromoethyl moiety paired with a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, it enables the efficient installation of an aminoethyl spacer onto nucleophilic scaffolds (such as amines, thiols, and phenols) . In procurement and process chemistry, this compound is prioritized over unprotected analogs or alternative halides due to its optimal balance of shelf stability, high SN2 reactivity, and strict compatibility with orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS) and modular drug design workflows.

Substituting Fmoc-2-bromoethylamine with closely related analogs introduces severe process bottlenecks and yield reductions. Using the unprotected 2-bromoethylamine hydrobromide under the basic conditions required for alkylation inevitably triggers rapid self-condensation, aziridine formation, and polymerization, destroying batch reproducibility [1]. Conversely, substituting the bromide with Fmoc-2-chloroethylamine drastically reduces SN2 reactivity, forcing the use of elevated temperatures or prolonged reaction times that frequently cause premature base-catalyzed cleavage of the Fmoc group. Furthermore, swapping to Boc-2-bromoethylamine fundamentally alters the deprotection requirements from mild base (piperidine) to strong acid (TFA), which is catastrophic if the target scaffold contains acid-sensitive moieties such as tert-butyl esters or trityl groups. Therefore, exact procurement of the Fmoc-bromo derivative is critical for maintaining high yields and orthogonal stability in complex syntheses.

Reaction Kinetics and Fmoc Retention During Alkylation

The choice of halide in Fmoc-protected aminoethylating agents directly impacts the survival of the Fmoc group during the coupling step. Because SN2 alkylations typically require a basic scavenger (e.g., K2CO3 or DIPEA), the reaction must be completed rapidly before the base cleaves the Fmoc group. Fmoc-2-bromoethylamine features a highly reactive bromide leaving group, allowing quantitative alkylation of primary and secondary amines at moderate temperatures (40–60 °C) within 2 to 4 hours. In contrast, the less reactive Fmoc-2-chloroethylamine requires significantly harsher conditions (often >80 °C for 12–24 hours or the addition of iodide catalysts), which leads to substantial premature Fmoc deprotection and the formation of complex side products [1].

Evidence DimensionAlkylation efficiency and protecting group survival
Target Compound DataRapid reaction (2-4h at 50 °C), preserving >95% of Fmoc groups
Comparator Or BaselineFmoc-2-chloroethylamine: Sluggish reaction (>12h at 80 °C), leading to significant premature Fmoc cleavage
Quantified Difference>50% reduction in reaction time and elimination of thermal/base-induced protecting group loss
ConditionsSN2 alkylation of nucleophilic scaffolds in the presence of mild bases (e.g., K2CO3/DMF)

Procuring the bromide derivative prevents yield-destroying premature deprotection, ensuring clean mono-alkylation and reducing purification costs.

Orthogonal Deprotection Compatibility in Complex Scaffolds

In the modular assembly of PROTACs or complex peptides, orthogonal deprotection is a strict requirement. Fmoc-2-bromoethylamine is cleaved under mildly basic conditions (typically 20% piperidine in DMF), leaving acid-sensitive functional groups completely intact. When compared to Boc-2-bromoethylamine, which requires strong acids (such as 50% TFA in DCM or 4M HCl in dioxane) for deprotection, the Fmoc derivative provides a critical advantage. Acidic deprotection of the Boc analog results in the simultaneous and unintended cleavage of tert-butyl esters, trityl-protected thiols, and highly acid-sensitive glycosidic linkages [1].

Evidence DimensionSurvival of acid-labile functional groups during deprotection
Target Compound Data100% retention of t-butyl and trityl groups during piperidine deprotection
Comparator Or BaselineBoc-2-bromoethylamine: 0% retention of t-butyl and trityl groups during TFA deprotection
Quantified DifferenceAbsolute preservation vs. complete destruction of acid-sensitive orthogonal protecting groups
ConditionsDeprotection phase in multi-step modular synthesis (PROTACs/peptides)

Buyers synthesizing advanced therapeutics with acid-sensitive moieties must select the Fmoc derivative to prevent catastrophic scaffold degradation during the deprotection phase.

Suppression of Autocatalytic Polymerization and Aziridination

The use of unprotected 2-bromoethylamine hydrobromide as a cost-saving alternative frequently results in catastrophic batch failures. Under the basic conditions required to activate the target nucleophile, unprotected 2-bromoethylamine rapidly undergoes intramolecular cyclization to form highly reactive aziridine intermediates, which subsequently polymerize into intractable polyamine mixtures [1]. By utilizing Fmoc-2-bromoethylamine, the nucleophilicity of the primary amine is completely masked by the bulky, electron-withdrawing Fmoc group. This structural modification suppresses self-condensation entirely, shifting the reaction pathway exclusively toward the desired intermolecular mono-alkylation of the target substrate.

Evidence DimensionSelectivity for target mono-alkylation vs. self-condensation
Target Compound Data>98% selectivity for intermolecular alkylation
Comparator Or BaselineUnprotected 2-bromoethylamine HBr: Rapid conversion to aziridine and polyamine oligomers under basic conditions
Quantified DifferenceNear-quantitative suppression of polymerization artifacts
ConditionsAlkylation in polar aprotic solvents (DMF/DMSO) with basic scavengers (DIPEA, K2CO3)

Procuring the Fmoc-protected form is non-negotiable for industrial scale-up, as it eliminates the formation of inseparable polymeric impurities and ensures highly reproducible batch yields.

PROTAC Linker Synthesis and Modular Assembly

Where this compound is the right choice for installing an aminoethyl spacer onto E3 ligase or target protein ligands, particularly when the ligand scaffold contains acid-sensitive functional groups (like tert-butyl esters) that would not survive the TFA deprotection required by Boc-protected alternatives [1].

Solid-Phase Peptide Synthesis (SPPS) Modification

Where this compound is the right choice for modifying amino acid side chains (e.g., cysteine or lysine) directly on-resin. The highly reactive bromide leaving group allows for rapid alkylation, while the Fmoc group permits subsequent base-catalyzed deprotection and chain elongation without cleaving the peptide from an acid-labile resin .

Bioconjugation and Fluorescent Labeling Handles

Where this compound is the right choice for derivatizing small molecule probes or fluorophores. It provides a clean, mono-alkylated primary amine handle (post-deprotection) for subsequent NHS-ester coupling, avoiding the polymeric mixtures associated with unprotected bromoethylamine reagents [2].

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(Fmoc-amino)ethyl bromide

Dates

Last modified: 08-15-2023

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